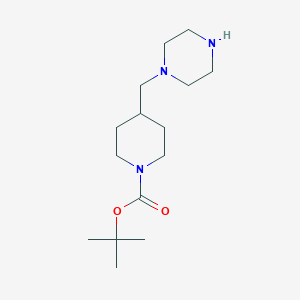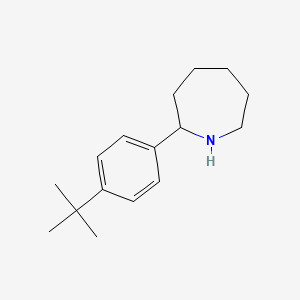
4-(4-Benzylphenoxy)aniline
Overview
Description
4-(4-Benzylphenoxy)aniline is a biochemical compound with the molecular formula C19H17NO and a molecular weight of 275.34 . It is used for proteomics research .
Synthesis Analysis
The synthesis of aniline-based compounds like 4-(4-Benzylphenoxy)aniline has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines . This process uses Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of 4-(4-Benzylphenoxy)aniline is represented by the SMILES notation: C1=CC=C (C=C1)CC2=CC=C (C=C2)OC3=CC=C (C=C3)N .Scientific Research Applications
Environmental Applications and Toxicity Studies
- The genotoxic activities of aniline and its metabolites have been investigated to understand their potential to induce gene mutations and their relation to carcinogenicity in rats, particularly focusing on spleen tumors. These studies highlight the importance of understanding the toxicological profiles of chemical compounds and their metabolites in environmental and occupational health contexts (Bomhard & Herbold, 2005).
Biochemical and Pharmacological Properties
- Research on compounds like paracetamol, derived from aniline, elucidates their pharmacological properties, including their use as analgesics and their mechanisms of action. Such studies are crucial for developing safer and more effective therapeutic agents (Iwuozor Kingsley Ogemdi, 2019).
Advanced Materials and Chemical Synthesis
- Studies on the chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds reveal innovative approaches to utilizing CO2 as a feedstock in organic synthesis, highlighting the role of aniline derivatives in developing sustainable chemical processes (Vessally et al., 2017).
Analytical and Diagnostic Applications
- The development of fluorescent chemosensors based on structural analogs of "4-(4-Benzylphenoxy)aniline" demonstrates the utility of these compounds in detecting various analytes, showcasing the intersection of organic chemistry and analytical technology (Roy, 2021).
Nutritional and Health-related Research
- Polyphenol supplementation research, particularly from fruit-derived sources, emphasizes the antioxidant and health-promoting effects of phenolic compounds. These studies contribute to understanding the dietary benefits and potential therapeutic applications of compounds with phenolic structures (Bowtell & Kelly, 2019).
properties
IUPAC Name |
4-(4-benzylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYREXEPNQPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)



![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)
